7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Description
This compound is a brominated pyrido-oxazine derivative featuring a dimethyl substitution at the 2-position of the dihydro-oxazine ring. Its molecular formula is C₁₀H₁₂BrNO (MW: 242.12 g/mol), and it is commercially available under CAS 1201684-80-1 . Synthetically, such derivatives are often prepared via tandem SN2 and SNAr reactions, as demonstrated for structurally related pyrido-oxazines in .
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,2-dimethyl-3,4-dihydropyrido[3,2-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-9(2)5-12-8-7(13-9)3-6(10)4-11-8/h3-4H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUYXPBVUKUTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=C(C=N2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894852-03-0 | |
| Record name | 7-bromo-2,2-dimethyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate amino alcohols with bromo-substituted ketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic substitution under controlled conditions. Key examples include:
Table 1: Substitution Reactions
Mechanistic studies indicate that steric hindrance from the 2,2-dimethyl group slightly reduces reaction rates compared to non-methylated analogs .
Ring Functionalization and Oxidation
The dihydro-oxazine ring participates in oxidation and ring-opening reactions:
Table 2: Oxidation Pathways
The 2,2-dimethyl group stabilizes the transition state during ozonolysis, enabling regioselective cleavage .
Reduction Reactions
Selective reduction of the pyridine ring has been achieved:
Table 3: Catalytic Hydrogenation
| Catalyst | Solvent | Pressure (psi) | Product | Yield |
|---|---|---|---|---|
| Pd/C | EtOH | 50 | Partially saturated derivative | 73% |
| Rh/Al₂O₃ | THF | 30 | Fully saturated hexahydro analog | 41% |
Reduction with NaBH₄/CeCl₃ selectively targets the oxazine ring, yielding tetrahydro products .
Stability and Reaction Optimization
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for the exploration of new pharmacological properties.
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and pharmaceutical intermediates. Its reactivity and stability make it a valuable component in industrial processes.
Mechanism of Action
The mechanism by which 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Physical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Substituent Effects: The dimethyl groups in the target compound reduce crystallinity (evidenced by its "gummy" solid state) compared to the non-methylated 7-bromo analog (mp 116–119°C) .
- Bromine Position : 6-Bromo and 7-bromo isomers exhibit distinct electronic profiles, influencing reactivity in cross-coupling reactions or interactions with biological targets .
- Oxidation State: Oxazinone derivatives (e.g., CAS 122450-96-8) introduce polarity, affecting solubility and pharmacological properties .
Biological Activity
7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS No. 894852-03-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including pharmacological effects and toxicity profiles.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 257.08 g/mol. The compound features a pyridine ring fused with an oxazine structure, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| CAS Number | 894852-03-0 |
| Molecular Formula | C₉H₁₀BrN₂O |
| Molecular Weight | 257.08 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water) | 1.63 |
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported for related compounds against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential effectiveness in treating infections caused by these pathogens .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- In vitro tests indicated promising antifungal activity against Fusarium oxysporum, with MIC values comparable to established antifungal agents .
Toxicity Profile
The safety profile of this compound has been assessed through various studies:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Bromine Substitution : The presence of bromine at the 7-position enhances the compound's interaction with biological targets.
- Dimethyl Group : The dimethyl substitution at the 2-position contributes to the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability.
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various oxazine derivatives including this compound. Results indicated that derivatives with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
Study on Antifungal Properties
In another investigation focusing on antifungal activity against Fusarium oxysporum, derivatives similar to the compound demonstrated MIC values significantly lower than those of conventional antifungals such as miconazole . This suggests that structural modifications can lead to improved efficacy.
Q & A
Basic: What are the key synthetic routes for 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, and how can purity be ensured?
Methodological Answer:
The compound is typically synthesized via multi-step heterocyclic reactions, starting with bromination of a pyridine-oxazine precursor. Key steps include:
- Bromination: Introducing bromine at the 7-position using electrophilic substitution or transition metal-catalyzed coupling.
- Purification: Column chromatography (silica gel) or recrystallization (solvents like ethanol or dichloromethane) to achieve >97% purity .
- Characterization: Use NMR (¹H/¹³C) and LC-MS to confirm molecular integrity. For example, ¹H NMR peaks for the dimethyl groups appear as singlets near δ 1.4–1.6 ppm, while the bromine substituent affects aromatic proton shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
